molecular formula C9H15N3O B7926666 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone

2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone

Cat. No.: B7926666
M. Wt: 181.23 g/mol
InChI Key: AKFHZVJGGPFWBD-UHFFFAOYSA-N
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Description

2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone is a substituted ethanone derivative featuring a pyrrole ring linked to an aminoethyl-methyl-amino side chain. This compound is structurally characterized by a ketone group attached to the 2-position of a pyrrole ring, with a secondary amine substituent (methyl and 2-aminoethyl groups) at the adjacent carbon (CAS: 1249820-78-7) .

Properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]-1-(1H-pyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12(6-4-10)7-9(13)8-3-2-5-11-8/h2-3,5,11H,4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHZVJGGPFWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone typically involves the reaction of pyrrole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 1H-pyrrole-2-carboxaldehyde with 2-(methylamino)ethylamine in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-Aminoethyl-methyl-amino group at position 2 C₉H₁₄N₂O₂ 182.22 g/mol Potential pharmaceutical intermediate; increased polarity due to amine groups.
2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone 2-Hydroxyethyl-methyl-amino group at position 2 C₉H₁₄N₂O₂ 182.22 g/mol Hydroxyl group enhances hydrophilicity; possible use in drug delivery systems.
1-(1H-pyrrol-2-yl)ethanone (2-Acetylpyrrole) No substituents on the ethanone side chain C₆H₇NO 109.13 g/mol Key aroma compound in rice and pumpkin; correlates with 2-acetyl-1-pyrroline (2AP) in fragrance biosynthesis.
2-Chloro-1-(1H-pyrrol-2-yl)-ethanone Chlorine atom at position 2 C₆H₆ClNO 143.57 g/mol Reactive chloro substituent; potential intermediate for nucleophilic substitution reactions.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone Methyl group on pyrrole nitrogen C₇H₉NO 123.15 g/mol Altered electronic properties due to N-methylation; applications in organic synthesis.

Structural and Functional Analysis

Aminoethyl-Methyl-Amino vs. Hydroxyethyl-Methyl-Amino Substituents The aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors) .

Comparison with 2-Acetylpyrrole 2-Acetylpyrrole lacks the aminoethyl-methyl-amino side chain, resulting in lower molecular weight (109.13 vs. 182.22 g/mol) and reduced polarity. It is a well-characterized volatile compound associated with the "taro-like" aroma in pumpkin and fragrant rice, where it co-accumulates with 2AP . The target compound’s additional amine groups likely redirect its utility from fragrance to pharmaceutical contexts.

Chloro and N-Methyl Derivatives The chloro-substituted analog (2-chloro-1-(1H-pyrrol-2-yl)-ethanone) exhibits higher reactivity due to the electrophilic chlorine atom, making it a candidate for further functionalization via nucleophilic substitution .

Synthetic Considerations

  • While synthesis details for the target compound are sparse, related compounds (e.g., hydroxyl analog) may be synthesized via alkylation or condensation reactions involving pyrrole precursors and functionalized amines or alcohols .

Biological Activity

The compound 2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone , also known by its CAS number 5753-50-4, is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

The molecular formula of the compound is C5H14N2OC_5H_{14}N_2O, with a molecular weight of approximately 118.177 g/mol. Key physical properties include:

  • Density : 0.988 g/cm³
  • Boiling Point : 188.8ºC at 760 mmHg
  • Flash Point : 68ºC

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing pyrrole and related structures. Pyrrole derivatives often exhibit significant antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Research has shown that pyrrole derivatives can possess potent antibacterial properties. For instance, certain pyrrolyl benzamide derivatives demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to controls like isoniazid and ciprofloxacin .

Antiviral Activity

Pyrrole-containing compounds have also been evaluated for their antiviral activity. A study involving various nitrogen heterocycles indicated that certain derivatives exhibited moderate antiviral effects against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1) with varying degrees of efficacy .

Data Table: Biological Activity of Related Pyrrole Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Pyrrolyl BenzamideAntibacterial3.125 μg/mL (S. aureus)
Pyrrole Derivative AAntiviral (HSV-1)IC50 = 92 µM
Pyrrole Derivative BAntiviral (Influenza A)IC50 = 705 µM

Case Study 1: Antibacterial Evaluation

A series of pyrrole derivatives were synthesized and tested for their antibacterial activity against gram-positive and gram-negative bacteria. Among these, the compound with the structure similar to This compound showed promising results against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for further development in antibiotic therapies.

Case Study 2: Antiviral Studies

In vitro studies conducted on various pyrrole derivatives revealed that some exhibited significant antiviral activity against HSV-1, particularly those with specific substituents on the pyrrole ring. The findings indicated that modifications to the structure could enhance efficacy, paving the way for future research into antiviral agents derived from this class of compounds.

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrrole moiety plays a critical role in interacting with bacterial cell membranes or viral proteins, thereby inhibiting their function.

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